![molecular formula C11H16O B12584749 1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane CAS No. 647862-73-5](/img/structure/B12584749.png)
1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Prop-1-yn-1-yl)-9-oxabicyclo[610]nonane is a unique organic compound characterized by its bicyclic structure and the presence of an alkyne group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of the desired bicyclic structure. The reaction is carried out under an argon atmosphere in flame-dried glassware with magnetic stirring. Air and moisture-sensitive liquids are transferred via syringe, and solutions are degassed by argon bubbling through a needle .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis, such as maintaining an inert atmosphere and using high-purity reagents, are likely to be applied. The scalability of the synthesis would depend on optimizing reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the alkyne group to form alkenes or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Jones reagent, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Used in the production of stable molecular probes and other specialized chemicals.
Mécanisme D'action
The mechanism by which 1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane exerts its effects involves its ability to participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This reaction is highly selective and occurs without the need for a catalyst, making it suitable for use in biological systems . The molecular targets and pathways involved include the formation of stable triazole products, which are useful in various chemical and biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.3.0]nonene: Another bicyclic compound with a different ring structure.
Bicyclo[3.1.0]hexane: A smaller bicyclic compound with different chemical properties.
N-benzylprop-2-yn-1-amine: A compound with a similar alkyne group but different overall structure.
Uniqueness
1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane is unique due to its specific bicyclic structure and the presence of an alkyne group, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity balance make it particularly valuable for bioorthogonal chemistry and other specialized applications.
Propriétés
Numéro CAS |
647862-73-5 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
1-prop-1-ynyl-9-oxabicyclo[6.1.0]nonane |
InChI |
InChI=1S/C11H16O/c1-2-8-11-9-6-4-3-5-7-10(11)12-11/h10H,3-7,9H2,1H3 |
Clé InChI |
YNXNCRBXFCMKBZ-UHFFFAOYSA-N |
SMILES canonique |
CC#CC12CCCCCCC1O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


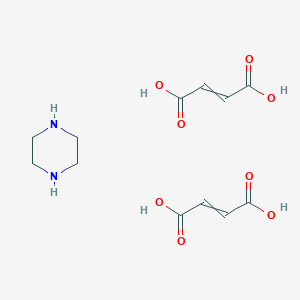
![3-[(Methoxymethyl)sulfanyl]-5-methyl-1H-1,2,4-triazole](/img/structure/B12584691.png)
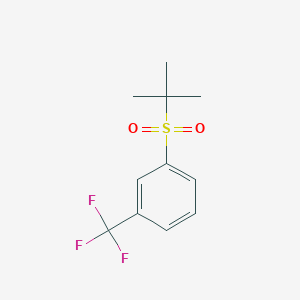
![Acetamide, N-[(3-bromophenyl)-4-morpholinylmethyl]-](/img/structure/B12584700.png)
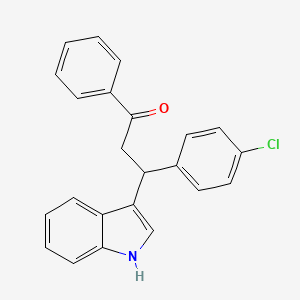
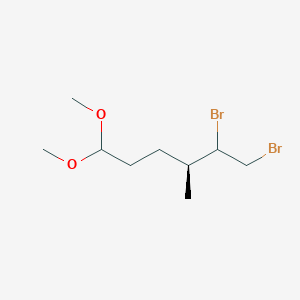
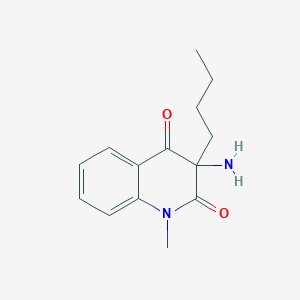
![Benzoicacid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]-](/img/structure/B12584725.png)
![3-Bromo-7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12584732.png)
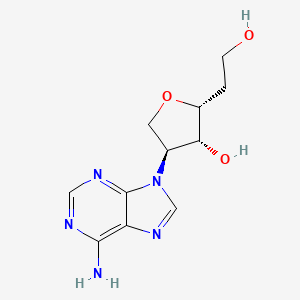
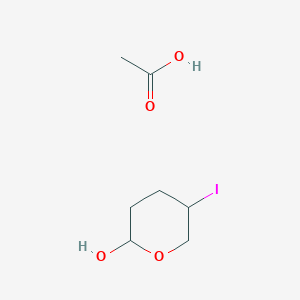
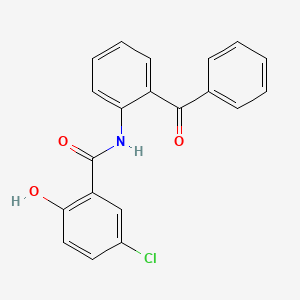
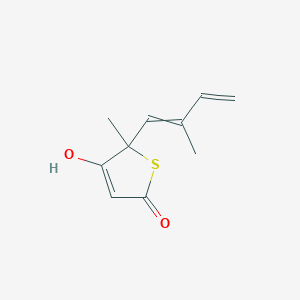
![3-(1H-Benzimidazol-6-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12584770.png)
